2-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
“2-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C22H21ClN4O. It has an average mass of 392.881 Da and a monoisotopic mass of 392.140381 Da . This compound belongs to the class of 1H-pyrazolo[3,4-b]quinolines .
Synthesis Analysis
The synthesis of this class of compounds, including “this compound”, involves several methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A specific synthesis route involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole and quinoline fragment. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing strategy for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis or programmed cell death . The downstream effects include reduced cell proliferation and potential tumor growth inhibition.
Pharmacokinetics
Similar compounds have been reported to display excellent kinase selectivity, biochemical and cellular potency, microsomal stability, and oral bioavailability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of CDK2 activity, leading to cell cycle arrest . On a cellular level, this can result in reduced cell proliferation and induction of apoptosis . These effects could potentially lead to the inhibition of tumor growth in cancerous cells.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide at different dosages in animal models have not been reported . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-chloro-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-13(2)12-27-21-17(11-15-8-6-7-14(3)19(15)24-21)20(26-27)25-22(28)16-9-4-5-10-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMJOVSNGEUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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